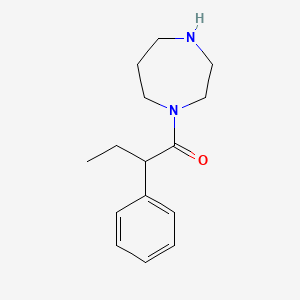
1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one, commonly known as 1,4-Diazepan-1-one, is an organic compound with a wide range of applications in the scientific community. It is a versatile compound that has been used in the synthesis of other compounds, as well as in various scientific experiments.
科学研究应用
1,4-Diazepan-1-one has a wide range of applications in the scientific community. It has been used in the synthesis of various compounds, such as benzodiazepines, barbiturates, and other compounds with potential therapeutic applications. It has also been used in the synthesis of other compounds, such as 1,4-dihydropyridines, which have potential applications in the treatment of cardiovascular diseases. In addition, 1,4-Diazepan-1-one has been used in the study of enzyme kinetics and the synthesis of various peptides.
作用机制
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one, also known as Ripasudil , is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a significant role in various physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
Ripasudil acts as a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/ROCK complex, thereby inhibiting the kinase activity of ROCK . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .
Biochemical Pathways
The inhibition of ROCK by Ripasudil affects the biochemical pathway related to intraocular pressure regulation . Specifically, it acts directly on the trabecular meshwork, increasing conventional outflow through the Schlemm’s canal . This action results in the reduction of IOP, which is crucial in the treatment of conditions like glaucoma and ocular hypertension .
Pharmacokinetics
The pharmacokinetic properties of Ripasudil are characterized by its high intraocular permeability . The maximum reduction of IOP occurs after 1 to 2 hours, indicating its rapid absorption and onset of action . .
Result of Action
The primary result of Ripasudil’s action is the reduction of IOP . By inhibiting ROCK and increasing the outflow of aqueous humor from the eye, it effectively lowers IOP . This makes it a valuable therapeutic agent in the treatment of glaucoma and ocular hypertension .
实验室实验的优点和局限性
1,4-Diazepan-1-one is a versatile compound that can be used in a variety of laboratory experiments. One of the major advantages of using 1,4-Diazepan-1-one in lab experiments is its low cost and availability. It is also relatively easy to synthesize, making it an ideal compound for use in laboratory experiments. However, 1,4-Diazepan-1-one has some limitations. For example, it is not very stable, and can degrade over time. In addition, it can be toxic at high concentrations, and can cause adverse effects in humans and animals.
未来方向
1,4-Diazepan-1-one has many potential future applications in the scientific community. For example, it could be used in the synthesis of new compounds with potential therapeutic applications. In addition, it could be used to study enzyme kinetics, as well as to study the effects of various compounds on the central nervous system and the immune system. Furthermore, it could be used to develop new drugs for the treatment of various diseases, such as cardiovascular diseases and neurological disorders. Finally, it could be used to develop new methods for the synthesis of various compounds.
合成方法
1,4-Diazepan-1-one can be synthesized through a variety of methods. One of the most common methods is the reaction of two equivalents of benzaldehyde with one equivalent of hydantoin in the presence of a base, such as sodium hydroxide. This reaction produces a condensation product, which is then hydrolyzed to yield 1,4-Diazepan-1-one. Other methods of synthesis include the reaction of cyclopentanone with hydantoin in the presence of a base, as well as the reaction of 1,4-dihydropyridine with hydantoin in the presence of a base.
生化分析
Biochemical Properties
The exact biochemical properties of 1-(1,4-Diazepan-1-yl)-2-phenylbutan-1-one are not well-studied. Related 1,4-diazepanes have been shown to interact with various enzymes and proteins. For instance, certain 1,4-diazepanes have been synthesized via imine reductase-catalyzed intramolecular asymmetric reductive amination . This suggests that this compound could potentially interact with similar enzymes.
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Related compounds have shown effects on cellular processes. For example, certain 1,4-diazepanes have been found to have antimicrobial activity against both gram-positive and gram-negative bacteria .
Molecular Mechanism
Related 1,4-diazepanes have been shown to exert their effects through various mechanisms, such as enzyme inhibition or activation .
Metabolic Pathways
Related 1,4-diazepanes have been shown to be involved in various metabolic pathways, suggesting that this compound could potentially interact with similar pathways .
属性
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-14(13-7-4-3-5-8-13)15(18)17-11-6-9-16-10-12-17/h3-5,7-8,14,16H,2,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIAMEQWGYZXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dimethylamino)methyl]-3,5-dimethylphenol](/img/structure/B6326814.png)
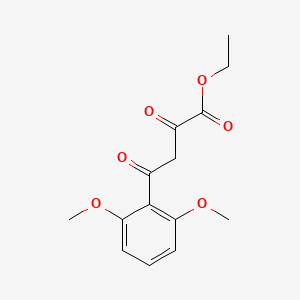


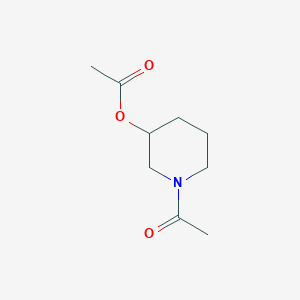
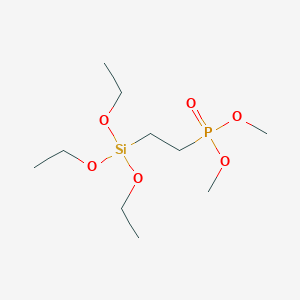
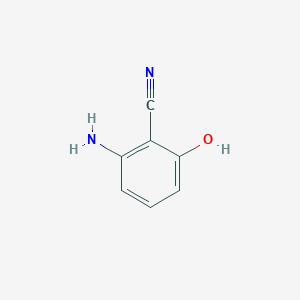


![N-[4-Chloro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6326869.png)


